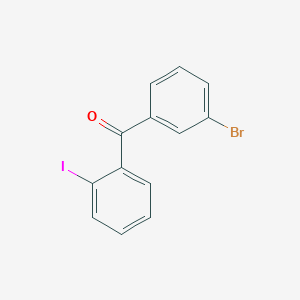

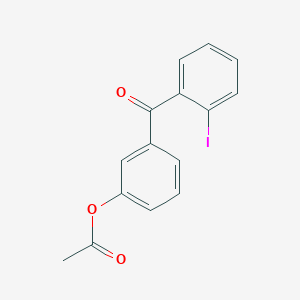

3-乙酰氧基-2'-碘二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-2'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, (diacetoxy)iodobenzene (PIDA) is used for the oxidative C-H amination of imidazopyridines, suggesting that similar reagents might be applicable for synthesizing 3-Acetoxy-2'-iodobenzophenone derivatives . Additionally, the use of iodobenzene catalysis in the presence of m-chloroperbenzoic acid for the alpha-acetoxylation of ketones indicates a potential pathway for introducing acetoxy groups onto an iodobenzene ring .

Molecular Structure Analysis

While the molecular structure of 3-Acetoxy-2'-iodobenzophenone is not directly analyzed in the papers, the structural analysis of related compounds can provide insights. For example, the synthesis of 3-hydroxy-2-acetylbenzo[b]thiophene imines and their structural analysis through UV, IR, and NMR spectroscopy can offer a comparison for the expected spectroscopic properties of 3-Acetoxy-2'-iodobenzophenone .

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodobenzene derivatives and acetoxy groups. The oxidative C-H amination using PIDA , the dehydrogenation of tetrahydro-β-carbolines , and the selective synthesis of 2-aminobenzimidazoles all involve iodine(III) compounds, which could be relevant to the reactivity of 3-Acetoxy-2'-iodobenzophenone. The iodobenzene-catalyzed alpha-acetoxylation of ketones is particularly relevant, as it suggests that 3-Acetoxy-2'-iodobenzophenone could potentially act as a catalyst or intermediate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-2'-iodobenzophenone can be inferred from related compounds. The synthesis of hyperbranched polyesters using 3,5-diacetoxybenzoic acid indicates that acetoxybenzoic acids can participate in polymerization reactions, which may also be true for 3-Acetoxy-2'-iodobenzophenone. The solubility and molecular weight distribution of the resulting polymers provide a basis for predicting the behavior of 3-Acetoxy-2'-iodobenzophenone in similar conditions.

科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of novel benzamide compounds .

Summary of the Application

Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . “3-Acetoxy-2’-iodobenzophenone” is used as a starting material in the synthesis of these benzamide compounds .

Methods of Application or Experimental Procedures

A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Results or Outcomes Obtained

The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

属性

IUPAC Name |

[3-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFCLFOAVAZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641635 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2'-iodobenzophenone | |

CAS RN |

890099-63-5 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)